molecular formula C25H23N3O2 B2656178 2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide CAS No. 903278-88-6

2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

Cat. No. B2656178
CAS RN: 903278-88-6
M. Wt: 397.478
InChI Key: JKVOVEHTHMUHNT-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as DIMB, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Applications

Domino Reaction Synthesis : A novel one-pot domino reaction for synthesizing indolizine-1-carboxamide derivatives highlights a methodological advancement in efficiently creating complex molecules. This synthesis involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde, demonstrating a versatile approach to constructing indolizine frameworks without prior activation or modification of starting materials (M. Ziyaadini et al., 2011).

Antimicrobial and Anticancer Activities : Indolizine derivatives have been synthesized with a focus on their biological activities, including antimicrobial and anticancer properties. For example, novel synthesis routes have led to compounds with potential applications against tropical diseases, showcasing the therapeutic research interest in indolizine compounds (Yong-Kang Zhang et al., 2014).

Biological Activities

Anticancer Activity : The synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their evaluation against human cancer cell lines represent a significant area of research. These compounds exhibit notable cytotoxicity, indicating the potential for indolizine derivatives in cancer treatment strategies (Dalip Kumar et al., 2010).

Antimicrobial Activities : Various indolizine-based compounds have been synthesized and evaluated for their antimicrobial efficacy. This research indicates that certain indolizine derivatives possess promising activities against Gram-negative and Gram-positive bacteria, as well as yeast, underscoring the potential for these compounds in developing new antimicrobial agents (H. Behbehani et al., 2011).

properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVOVEHTHMUHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

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